Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate

Drug Metabolism CYP450 Inhibition ADMET

Methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate (CAS 1416981-41-3) is a heterocyclic building block belonging to the 5-aryl-isoxazole-3-carboxylate ester class. The compound combines a methyl ester handle at the isoxazole 3-position with a 3,4-difluorophenyl substituent at the 5-position, yielding a molecular weight of 239.17 g/mol and a computed XLogP3 of 2.4.

Molecular Formula C11H7F2NO3
Molecular Weight 239.17 g/mol
Cat. No. B13716575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate
Molecular FormulaC11H7F2NO3
Molecular Weight239.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3
InChIKeyHGBZNALSVLYSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate: Core Scaffold Overview for Medicinal Chemistry Procurement


Methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate (CAS 1416981-41-3) is a heterocyclic building block belonging to the 5-aryl-isoxazole-3-carboxylate ester class. The compound combines a methyl ester handle at the isoxazole 3-position with a 3,4-difluorophenyl substituent at the 5-position, yielding a molecular weight of 239.17 g/mol and a computed XLogP3 of 2.4 [1]. The isoxazole core serves as a versatile scaffold in medicinal chemistry for constructing kinase inhibitors, anti-infectives, and apoptosis-inducing agents [2][3]. Its procurement value lies in its use as a synthetic intermediate for generating diverse compound libraries through ester hydrolysis, amide coupling, or further heterocycle elaboration.

Why Positional Isomers of Difluorophenyl-Isoxazole-3-Carboxylates Are Not Interchangeable


Although methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate and methyl 5-(3,5-difluorophenyl)isoxazole-3-carboxylate share identical molecular formulas and computed global properties (XLogP3 = 2.4, TPSA = 52.3 Ų) with the 3,4-difluorophenyl isomer [1][2], the fluorine substitution pattern differentially modulates the electronic character and steric profile of the aryl ring, which in turn affects π-stacking interactions, metabolic stability, and target binding. In kinase inhibitor programs, the 3,4-difluorophenyl motif has been specifically selected for inducing a glycine-flip at the kinase hinge region and addressing hydrophobic pockets, as demonstrated by the clinical candidate Skepinone-L and its next-generation derivatives [3]. Generic substitution with a 2,4- or 3,5-difluorophenyl isomer without re-optimization of the downstream SAR risks loss of potency, selectivity, or pharmacokinetic performance that cannot be predicted from computed global descriptors alone.

Quantitative Differentiation Evidence for Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate


CYP2C19 Inhibition: 3,4-Difluorophenyl Isomer Demonstrates Weak Activity Differentiating It from More Potent CYP Inhibitors

Methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate was evaluated for inhibition of recombinant CYP2C19, yielding an IC₅₀ of 50,000 nM (50 μM) [1]. This weak inhibitory activity contrasts with many 5-aryl-isoxazole-3-carboxylate derivatives that exhibit more potent CYP inhibition, suggesting the 3,4-difluorophenyl substitution pattern may reduce CYP2C19 liability relative to analogs bearing larger or more lipophilic aryl groups. While this is a single-point observation, it provides a quantitative benchmark for medicinal chemists evaluating this scaffold as a low-risk building block in lead optimization.

Drug Metabolism CYP450 Inhibition ADMET Drug-Drug Interaction

Enabling Access to Podophyllotoxin-Isoxazole Conjugates with Selective A549 Lung Cancer Antiproliferative Activity

Methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate serves as the key 5-aryl-isoxazole building block for synthesizing heteroaromatic-linked 4β-amidopodophyllotoxin conjugates [1]. Among the resulting library, conjugate 17g demonstrated significant antiproliferative activity selectively against the A549 lung cancer cell line, with cell cycle arrest in G2/M phase leading to caspase-3-dependent apoptosis. Conjugates built from alternative aryl-isoxazole esters (e.g., phenyl, 4-fluorophenyl, 4-methoxyphenyl) showed different selectivity profiles across the five cancer cell lines tested (A549, MCF-7, HeLa, HepG2, and DU-145), indicating that the 3,4-difluorophenyl substitution pattern uniquely directs the activity profile toward A549 selectivity.

Anticancer Podophyllotoxin Apoptosis Lung Cancer Synthetic Intermediate

3,4-Difluorophenyl-Isoxazole Scaffold Validated in Orally Active CCR2 Antagonist JNJ-27141491 (IC₅₀ = 13 nM)

The 3,4-difluorophenyl-isoxazole motif constitutes the core pharmacophore of JNJ-27141491, a potent, noncompetitive, and orally active functional antagonist of human CCR2 [1]. JNJ-27141491 inhibits MCP-1-induced Ca²⁺ mobilization in hCCR2-CHO cells with an IC₅₀ of 13 nM and demonstrates selectivity for CCR2 over CCR1, CCR3–8, and CXCR1–3. In vivo, the compound delayed onset and reduced neurological signs in an experimental autoimmune encephalomyelitis model of multiple sclerosis in hCCR2 knock-in mice. This clinical-stage validation establishes the 3,4-difluorophenyl-isoxazole-3-carboxylate scaffold as a privileged chemotype for oral anti-inflammatory drug discovery, directly traceable to methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate as the core synthetic entry point.

CCR2 Antagonist Chemokine Receptor Inflammation Orally Active Scaffold Validation

Targeted Application Scenarios for Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate


Synthesis of Selective A549 Lung Cancer Apoptosis Inducers via Podophyllotoxin Conjugation

Based on the demonstrated antiproliferative activity of conjugate 17g—derived from this exact isoxazole ester—researchers can employ methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate as a building block to generate 4β-amidopodophyllotoxin conjugates with selectivity for A549 lung cancer cells [1]. The G2/M cell cycle arrest and caspase-3-dependent apoptosis mechanism, validated by flow cytometry, Hoechst 33258 staining, and DNA fragmentation analysis, make this a rational entry point for lung cancer drug discovery programs seeking tubulin-targeting agents with apoptotic induction.

Development of Orally Active CCR2 Antagonists for Inflammatory Disease

The 3,4-difluorophenyl-isoxazole scaffold has been clinically validated in JNJ-27141491, a potent (IC₅₀ = 13 nM hCCR2) and orally active CCR2 antagonist with efficacy in experimental autoimmune encephalomyelitis [1]. Methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate serves as the core synthetic precursor for constructing this pharmacophore. Medicinal chemistry teams pursuing oral anti-inflammatory programs targeting the CCR2-MCP-1 axis can leverage this building block to accelerate hit-to-lead optimization with reduced pharmacokinetic risk.

Kinase Inhibitor Scaffold with Favorable CYP2C19 Drug-Drug Interaction Profile

The 3,4-difluorophenyl-isoxazole core has been employed in p38α MAP kinase inhibitor programs, including the Skepinone-L series, where the difluorophenyl ring was critical for inducing a glycine-flip at the hinge region and addressing hydrophobic pockets [1]. Combined with the observed weak CYP2C19 inhibition (IC₅₀ = 50,000 nM) , methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate offers kinase drug discovery teams a scaffold with both target engagement potential and reduced CYP-mediated drug-drug interaction liability. The methyl ester handle allows rapid diversification to amides, acids, or heterocycles for SAR exploration.

Combinatorial Library Synthesis for Anti-Tubercular Drug Discovery

5-Aryl-isoxazole-3-carboxylate esters have demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Rv with MIC values in the low micromolar range (2.3–11.4 μM) [1]. Methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate can be used as a diversity input for generating focused libraries of urea, thiourea, and amide derivatives targeting drug-resistant Mtb strains. The 3,4-difluorophenyl substituent provides electronic modulation distinct from mono-fluoro or chloro analogs, potentially enhancing activity against resistant mutants.

Quote Request

Request a Quote for Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.